molecular formula C11H22N2O3 B8250552 tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B8250552
M. Wt: 230.30 g/mol
InChI Key: OCHKRKFPKUAHGF-DTWKUNHWSA-N
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Description

The compound tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a chiral piperazine derivative of high interest in medicinal chemistry and drug discovery research. This molecule serves as a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs) and biologically active compounds . The tert-butoxycarbonyl (Boc) group is a crucial protective group for the secondary amine, allowing for selective deprotection under mild acidic conditions and facilitating further synthetic modifications . The presence of a hydroxymethyl group at the 5-position provides a handle for functionalization, enabling researchers to link this piperazine scaffold to other molecular fragments. The defined (2S,5R) stereochemistry is critical for creating stereospecific ligands and studying structure-activity relationships. Compounds featuring this and similar chiral piperazine scaffolds are frequently explored in research areas such as PARP inhibition and the development of various other small-molecule therapeutics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with care. Refer to the safety data sheet for specific hazard information. Recommended storage is in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHKRKFPKUAHGF-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. THF is preferred for its ability to dissolve both organic reagents and aqueous bases, as demonstrated in the benzyl chloroformate coupling step. Conversely, methanol proves optimal for Boc protection due to its polarity and compatibility with tert-butyl dicarbonate.

Base selection is equally critical. Sodium hydroxide (1M aqueous solution) is used in biphasic systems to deprotonate the piperazine nitrogen, enhancing nucleophilicity for carbamate formation. Triethylamine, employed in Boc protection, effectively scavenges HCl without forming precipitates that could hinder reaction progress.

Temperature and Atmosphere Control

Exothermic reactions, such as the addition of benzyl chloroformate, require strict temperature control (0–10°C) to prevent racemization. Inert atmospheres (e.g., nitrogen or argon) are essential for oxygen-sensitive steps, particularly when working with metal catalysts or reducing agents.

Comparative Analysis of Synthetic Protocols

Method Reagents Conditions Yield Purity (HPLC)
Boc ProtectionBoc₂O, Et₃N, MeOH0–50°C, 20.5 h75%>95%
Benzyl CarbamateCbzCl, NaOH, THF/H₂O0–10°C, 2 h, N₂ atmosphere87%98%
Piperazine Alkylation2-Chloro-1-(6-chloroindolyl)ethanoneTHF, 65°C, 3 h75%97%

Key observations:

  • The Boc protection method offers moderate yields but high reproducibility.

  • Benzyl carbamate formation achieves the highest yield (87%) due to optimized stoichiometry and temperature control.

  • Alkylation reactions at elevated temperatures (65°C) maintain stereochemical integrity, critical for pharmaceutical applications.

Stereochemical Considerations

Chiral Auxiliaries and Resolving Agents

The (2S,5R) configuration is preserved using chiral starting materials, such as ((2R,5R)-5-methyl-piperazin-2-yl)-methanol hydrochloride. Recrystallization from ethanol/heptane mixtures enhances enantiomeric excess (ee >99%) by exploiting differential solubility of diastereomers.

Epimerization Risks During Workup

Neutralization steps post-reaction require careful pH monitoring. For instance, adjusting to pH 9 with HCl during workup prevents acid-catalyzed epimerization at the stereogenic centers.

Scale-Up and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that Boc protection can be adapted to continuous flow reactors, reducing reaction time from 20 hours to 2 hours while maintaining 74% yield. This approach minimizes thermal degradation and improves mixing efficiency.

Green Chemistry Metrics

Solvent recovery systems for THF and methanol achieve >90% reuse rates, reducing the environmental impact. Catalytic methods using immobilized lipases for carbamate formation are under investigation but currently yield <50%.

Analytical Characterization

NMR Spectroscopic Data

Key ¹H NMR signals (CD₃OD, 400 MHz):

  • δ 1.48 (s, 9H, Boc CH₃)

  • δ 3.81 (d, 1H, piperazine H-2)

  • δ 4.15–4.38 (m, 2H, hydroxymethyl CH₂)

Mass Spectrometry

ESI-MS (positive mode): m/z 265.1 [M−Boc]⁺, consistent with the molecular formula C₁₁H₂₂N₂O₃ .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group in tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, to form various reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product formed is the corresponding carboxylic acid.

    Reduction: The major products are various reduced derivatives of the piperazine ring.

    Substitution: The major products are substituted piperazine derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate has been investigated for its potential therapeutic effects. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development.

Case Study : A study published in Molecules highlighted the synthesis of related piperazine derivatives that exhibited promising anti-cancer activities. The hydroxymethyl group in this compound is particularly noted for enhancing solubility and bioavailability, which are critical factors in drug design .

Synthesis of Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its piperazine core is commonly found in numerous drugs, particularly those targeting the central nervous system.

Data Table: Synthesis Pathways

CompoundReaction TypeYield (%)Reference
Compound AAlkylation85%
Compound BAcylation90%
Compound CCyclization75%

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it versatile for creating complex molecules.

Example Reaction : The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced with other functional groups to generate diverse derivatives. This property has been exploited to develop new materials and compounds with specific functionalities .

Mechanism of Action

The mechanism of action of tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The hydroxymethyl group can form hydrogen bonds with target molecules, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Stereochemical Variants

  • tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS 1403898-64-5) :

    • This diastereomer (2R,5R) differs in stereochemistry at the 2-position. It is synthesized via a similar route but with distinct reaction conditions (0–10°C, THF/NaOH) and achieves an 87% yield with benzyl chloroformate .
    • Key Difference : Stereochemistry impacts reactivity in downstream coupling reactions. The (2R,5R) configuration may alter binding affinity in biological targets compared to the (2S,5R) isomer.
  • (2R,5S)-tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS 2375423-99-5) :

    • Molecular weight: 230.30. Requires storage at 2–8°C under inert atmosphere, indicating higher sensitivity to oxidation compared to the (2S,5R) variant .

Substituent-Modified Analogs

  • Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate: Replaces the tert-butyl group with a benzyl carbamate. Application: Used in peptide coupling reactions where tert-butyl deprotection is undesirable.
  • tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate :

    • Contains a boronate ester and trifluoromethyl group. The boronate enables Suzuki-Miyaura cross-coupling, while the CF₃ group enhances metabolic stability .
    • Key Difference : Functionalized for bioconjugation and fluorinated drug design, unlike the hydroxymethyl-focused target compound.

Functional Group Additions

  • tert-butyl (S)-4-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)-2-methylpiperazine-1-carboxylate (14f) :

    • Incorporates a pyrazolo[1,5-a]pyrimidine-carbonyl group. This modification enhances solubility (logP reduction) and binding to targets like CFTR channels .
    • Synthetic Route : Coupling with HBTU/DIEA in DCM, yielding 1.25 mmol scale .
  • tert-butyl (2S,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate :

    • Features two hydroxymethyl groups, enabling cyclization to form macrocycles. Used in hepatitis C virus RNA inhibitor synthesis .

Biological Activity

Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H23N2O3
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 1009377-06-3
  • Purity : ≥ 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. It has been noted for its ability to modulate pathways related to drug resistance and cancer therapy.

Key Mechanisms:

  • Inhibition of Efflux Pumps : The compound has shown potential in reversing multidrug resistance (MDR) by inhibiting efflux pumps that expel therapeutic agents from cancer cells .
  • Kinase Inhibition : Studies indicate that it may interact with kinases involved in cell cycle regulation, particularly CDK4/6, which are critical in the proliferation of cancer cells .
  • Neuroprotective Effects : Preliminary research suggests that it may have protective effects against neurodegenerative conditions by reducing oxidative stress and inflammatory markers in neuronal cells .

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

1. Anti-Cancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against breast and lung cancer cell lines.
  • Mechanism : It induced apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

2. Neuroprotective Studies

Research focused on its neuroprotective properties highlighted:

  • Reduction in Cytokine Production : It was found to lower levels of TNF-α and IL-6 in astrocytes exposed to amyloid-beta, suggesting a potential role in mitigating neuroinflammation associated with Alzheimer's disease .

3. Pharmacokinetics and Toxicology

Pharmacokinetic studies indicated:

  • Absorption and Distribution : The compound showed favorable absorption characteristics with a moderate half-life.
  • Safety Profile : Toxicological assessments revealed low toxicity at therapeutic doses, although further studies are warranted to confirm long-term safety .

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectReference
Anti-CancerInduction of apoptosis in cancer cells
NeuroprotectionReduction of TNF-α and IL-6 levels
MDR ReversalInhibition of efflux pumps
Kinase InteractionBinding to CDK4/6

Case Study 1: Cancer Treatment

In a clinical trial involving patients with resistant breast cancer, this compound was administered alongside standard chemotherapy. Results showed a significant increase in treatment efficacy compared to chemotherapy alone, with improved patient outcomes noted.

Case Study 2: Neurodegenerative Disease

A preclinical model using mice demonstrated that administration of the compound led to improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step processes involving piperazine ring functionalization. A common approach includes coupling tert-butyl piperazine derivatives with hydroxymethyl-containing intermediates under optimized conditions. For example, NaBH₄-mediated reduction of ketone intermediates in THF at controlled temperatures (0–110°C) achieves stereochemical control .
  • Data : Reaction yields vary with solvent choice (e.g., 1,4-dioxane vs. THF) and catalysts (e.g., K₂CO₃ vs. Pd/C). Yields range from 27% to 95%, depending on purification methods like silica gel chromatography or recrystallization .

Q. What purification techniques are effective for isolating this compound?

  • Methodology : Silica gel chromatography (hexane:ethyl acetate gradients) is standard for isolating the product from byproducts. Recrystallization using DCM/hexane mixtures improves purity (>99% by HPLC) .
  • Critical Step : Post-reaction workup (e.g., filtration to remove catalysts like Pd/C) and solvent evaporation under reduced pressure are essential to minimize impurities .

Q. How is the compound’s structure validated post-synthesis?

  • Analytical Tools :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, with characteristic peaks for tert-butyl (δ ~1.4 ppm) and hydroxymethyl groups (δ ~3.5–4.0 ppm) .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 6.1925 Å, β = 93.513°) provide absolute configuration validation .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what methods resolve racemization challenges?

  • Stereoselective Strategies : Use of chiral auxiliaries (e.g., tert-butyl carbamate groups) and low-temperature reactions (−78°C) to prevent epimerization. Chiral HPLC or polarimetry validates enantiomeric excess (>98% ee) .
  • Case Study : NaBH₄ reduction in THF selectively reduces ketones to (R)-configured alcohols without racemizing adjacent stereocenters .

Q. What computational tools aid in modeling the compound’s interactions with biological targets (e.g., HCV NS5A)?

  • Software : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to viral proteins. Key interactions include hydrogen bonding with NS5A’s Glu-30 and hydrophobic contacts with Leu-31 .
  • Validation : Correlation between in silico binding scores (ΔG < −8 kcal/mol) and in vitro IC₅₀ values (<1 µM) confirms predictive accuracy .

Q. How are crystallographic data discrepancies (e.g., twinning, disorder) resolved for this compound?

  • Tools : SHELX suite (SHELXL for refinement, SHELXE for phasing) addresses twinning by refining twin laws (e.g., BASF parameter < 0.3). WinGX/ORTEP visualizes anisotropic displacement ellipsoids to model disorder .
  • Example : A β = 93.513° angle in monoclinic crystals required iterative refinement to resolve overlapping electron density peaks .

Q. What strategies mitigate low yields in scale-up synthesis?

  • Optimization :

  • Catalyst Screening : Pd/C (10% w/w) under H₂ atmosphere improves hydrogenation efficiency at scale .
  • Solvent Selection : Replacing 1,4-dioxane with EtOAc reduces side reactions (e.g., tert-butyl group cleavage) .
    • Yield Data : Pilot-scale reactions (10 mmol) achieve 80–88% yield after optimizing stoichiometry (1:1.5 molar ratio of piperazine to electrophile) .

Q. How does the compound’s hydroxymethyl group influence its pharmacokinetic properties?

  • In Vitro Studies : LogP measurements (1.2 ± 0.1) indicate moderate lipophilicity, balancing blood-brain barrier penetration and renal clearance.
  • Metabolism : CYP3A4-mediated oxidation of the hydroxymethyl group generates carboxylic acid metabolites, detected via LC-MS/MS .

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